Cas no 1355223-99-2 (Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile)

Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 化学的及び物理的性質
名前と識別子
-
- Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile
-
- インチ: 1S/C6H6N2OS/c1-4-3-8-6(10-4)5(9)2-7/h3,5,9H,1H3
- InChIKey: DSNSCXHQRBTZFR-UHFFFAOYSA-N
- ほほえんだ: C(#N)C(O)C1=NC=C(C)S1
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM500232-1g |
2-Hydroxy-2-(5-methylthiazol-2-yl)acetonitrile |
1355223-99-2 | 97% | 1g |
$1190 | 2022-09-29 |
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile 関連文献
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrileに関する追加情報
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile (CAS No. 1355223-99-2): A Comprehensive Overview
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile (CAS No. 1355223-99-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole and nitrile functionalities, has shown promising potential in various biological and therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile.
Chemical Structure and Properties
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile is a small molecule with the molecular formula C7H8N2O2S. The compound features a thiazole ring, which is a heterocyclic aromatic ring containing sulfur and nitrogen atoms, and a nitrile group attached to an acetonitrile moiety. The presence of these functional groups imparts unique chemical properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.
The thiazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the solubility and bioavailability of the compound. The nitrile group, on the other hand, can participate in various chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form primary amines. These properties make Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile a valuable intermediate in the synthesis of more complex molecules.
Synthesis Methods
The synthesis of Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile has been reported using several methodologies. One common approach involves the reaction of 5-methylthiazole with cyanoacetic acid in the presence of a base. This method typically yields high purity products with good yields. Another synthetic route involves the condensation of 5-methylthioacetamide with cyanoacetic acid followed by dehydrogenation to form the desired nitrile compound.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. These methods are particularly relevant in the context of sustainable pharmaceutical manufacturing.
Biological Activities and Therapeutic Potential
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile has been investigated for its potential therapeutic applications due to its unique chemical structure. Studies have shown that this compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In antimicrobial research, Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile has demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiazole ring is believed to play a crucial role in disrupting bacterial cell membranes, leading to cell death. This property makes it a promising candidate for the development of new antibiotics to combat drug-resistant infections.
In anti-inflammatory studies, Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. These findings suggest that the compound could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In cancer research, Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile has exhibited significant anticancer activity against various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting multiple cellular pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells.
Clinical Trials and Future Prospects
The promising biological activities of Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models of various diseases. These studies have provided valuable insights into the pharmacokinetics and pharmacodynamics of the compound.
In recent years, clinical trials have been initiated to assess the therapeutic potential of Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile. Early results from phase I trials have shown that the compound is well-tolerated by patients with minimal side effects. Further clinical trials are currently underway to evaluate its efficacy in treating specific conditions such as bacterial infections and inflammatory diseases.
The future prospects for Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile are promising. Ongoing research aims to optimize its chemical structure for improved potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop novel drug delivery systems that can enhance its bioavailability and therapeutic index.
Closing Remarks
Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile (CAS No. 1355223-99-2) is a multifunctional organic compound with a wide range of biological activities and therapeutic potential. Its unique chemical structure makes it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
1355223-99-2 (Hydroxy-(5-methyl-thiazol-2-yl)-acetonitrile) 関連製品
- 1082844-32-3(1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one)
- 1823338-46-0((7-Bromoquinolin-8-yl)methanol)
- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)
- 2185317-46-6(2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)
- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)
- 944936-49-6(1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)



